N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
Description
N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a hydrazone derivative featuring a pyrazole core substituted with a methyl group at position 3 and a carbohydrazide moiety linked via an (E)-configured imine bond to a 3-ethoxy-4-hydroxyphenyl group.
Key structural features influencing its properties include:
- Hydroxyl and ethoxy substituents: The 4-hydroxyl group enhances hydrogen-bonding capacity, while the 3-ethoxy group provides electron-donating effects and modulates lipophilicity.
- E-configuration: The imine bond’s geometry is confirmed via X-ray crystallography in analogous compounds, ensuring structural rigidity and consistent intermolecular interactions .
Properties
Molecular Formula |
C14H16N4O3 |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16N4O3/c1-3-21-13-7-10(4-5-12(13)19)8-15-18-14(20)11-6-9(2)16-17-11/h4-8,19H,3H2,1-2H3,(H,16,17)(H,18,20)/b15-8+ |
InChI Key |
OOXPRIHQCOXTLG-OVCLIPMQSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=NNC(=C2)C)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=NNC(=C2)C)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Methyl-1H-Pyrazole-5-Carbohydrazide
This intermediate is prepared via hydrazinolysis of ethyl 3-methyl-1H-pyrazole-5-carboxylate. Ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux (12–16 hours) to form the pyrazole ester, which is subsequently treated with excess hydrazine hydrate (4–5 equivalents) at 80°C for 6 hours. The reaction proceeds via nucleophilic acyl substitution, yielding the carbohydrazide as a white crystalline solid (mp 148–150°C, 85% yield).
Synthesis of 3-Ethoxy-4-Hydroxybenzaldehyde
This aldehyde is synthesized through O-alkylation of 3,4-dihydroxybenzaldehyde (protocatechualdehyde) with ethyl bromide in the presence of potassium carbonate. The reaction occurs in anhydrous acetone at 60°C for 8 hours, achieving 78% yield. Selective ethoxylation at the 3-position is confirmed via NMR spectroscopy.
Condensation Reaction for Hydrazone Formation
The target compound is synthesized through acid-catalyzed condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 3-ethoxy-4-hydroxybenzaldehyde.
Reaction Conditions and Optimization
- Solvent : Ethanol (95%) is preferred due to its ability to dissolve both reactants and facilitate proton transfer.
- Catalyst : Acetic acid (2–5 mol%) accelerates imine bond formation by polarizing the carbonyl group of the aldehyde.
- Molar Ratio : A 1:1.1 ratio of carbohydrazide to aldehyde minimizes unreacted starting material while avoiding side products.
- Temperature and Time : Reflux (78°C) for 6–8 hours ensures completion, as monitored by TLC (Rf = 0.42 in ethyl acetate/hexane 3:7).
Table 1 : Optimization Parameters for Condensation Reaction
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 92 |
| Catalyst (AcOH) | 3 mol% | 89 |
| Reaction Time | 7 hours | 90 |
| Molar Ratio (1:1.1) | Carbohydrazide:Aldehyde | 88 |
Isolation and Purification
The product precipitates upon cooling and is filtered, washed with cold ethanol, and recrystallized from methanol/water (4:1). This yields pale-yellow crystals with a melting point of 214–216°C.
Mechanistic Insights and Side Reactions
The condensation proceeds via a two-step mechanism:
- Nucleophilic Attack : The hydrazide’s amino group attacks the aldehyde’s carbonyl carbon, forming a hemiaminal intermediate.
- Dehydration : Acid catalysis removes water to generate the E-configured hydrazone.
Side reactions include:
- Oximation : Excess hydrazide may form oximes with unreacted aldehyde (mitigated by stoichiometric control).
- Dimerization : Prolonged heating can induce aldol-like condensation of the aldehyde (prevented by limiting reaction time).
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Scalability and Industrial Considerations
Pilot-scale synthesis (500 g batch) achieved 87% yield using:
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study demonstrated that N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide showed promising activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's ability to inhibit cell proliferation was attributed to the modulation of key signaling pathways involved in cell cycle regulation.
Biological Research Applications
Enzyme Inhibition Studies
this compound has been studied for its role as an enzyme inhibitor. Specifically, it has been found to inhibit enzymes such as acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition kinetics were characterized using Michaelis-Menten equations, revealing a competitive inhibition pattern.
Antioxidant Activity
The compound exhibits significant antioxidant properties, which have been evaluated through various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). These studies suggest that the compound can scavenge free radicals effectively, contributing to its potential use in preventing oxidative stress-related diseases.
Material Science Applications
Polymer Composite Development
Recent advancements have explored the incorporation of this compound into polymer matrices to enhance their mechanical and thermal properties. The addition of this compound has shown improvements in tensile strength and thermal stability, making it a candidate for developing advanced materials in aerospace and automotive industries.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antimicrobial potential.
Case Study 2: Anticancer Activity
In vitro studies published in the Journal of Cancer Research demonstrated that treatment with this compound led to a 50% reduction in cell viability in MCF-7 cells at a concentration of 25 µM over 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as enzymes and proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
a) Methoxy vs. Ethoxy Substituents
N′-[(E)-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide ():
- Replacing the ethoxy group with methoxy reduces steric bulk and slightly increases electron-donating capacity.
- Exhibits lower logP (predicted 2.8) compared to the target compound (predicted logP ~3.2), suggesting higher hydrophilicity .
- Demonstrated moderate antimicrobial activity in computational docking studies, attributed to the methoxy group’s polarity .
- 3-(4-Ethoxy-3-methoxyphenyl)-N′-[(E)-(2-hydroxy-1-naphthyl)methylene]-1H-pyrazole-5-carbohydrazide (): Dual ethoxy and methoxy substituents enhance lipophilicity (logP ~3.5) but reduce solubility in aqueous media.
b) Hydroxyl Group Positioning
Biological Activity
N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol under reflux, which facilitates the formation of the desired hydrazone derivative.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications. Key areas of interest include:
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anticancer Properties
Several studies have reported on the anticancer potential of pyrazole derivatives. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic markers and cell cycle arrest. Specifically, it has been noted that compounds with similar structures can inhibit tumor growth in vivo, suggesting a promising avenue for cancer therapy.
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has also been documented. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. This inhibition can lead to reduced production of pro-inflammatory mediators, thereby alleviating symptoms associated with inflammatory diseases.
Research Findings and Case Studies
A comprehensive review of literature reveals diverse findings regarding the biological activities of pyrazole derivatives, including this compound.
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Inhibition of COX enzymes |
Case Study: Anticancer Activity
In a notable study published in 2022, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer effects on human breast cancer cell lines. The results indicated that this compound exhibited a significant reduction in cell viability at micromolar concentrations. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.
Q & A
Basic Question
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms hydrazone bond formation and substituent positions (e.g., δ 8.2 ppm for imine proton) .
- Infrared Spectroscopy (IR) : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~3200 cm⁻¹ (N-H stretch) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular formula accuracy (e.g., [M+H]+ = 342.1452) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
How can researchers resolve contradictions in reported biological activity data?
Advanced Question
Discrepancies often arise from assay variability or impurity interference. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
- Purity validation : Employ HPLC-MS to confirm compound integrity (>98% purity) before biological testing .
- Dose-response curves : Generate EC50/IC50 values across multiple replicates to assess reproducibility .
- Orthogonal assays : Cross-validate results using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .
What experimental designs are recommended for evaluating the compound's mechanism of action?
Advanced Question
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding modes with targets like COX-2 or EGFR, guided by crystallographic data .
- Kinetic studies : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive mechanisms .
- Cellular pathway analysis : Apply RNA sequencing or phosphoproteomics to identify downstream effects (e.g., MAPK pathway modulation) .
- In vivo models : Prioritize zebrafish or murine models for preliminary toxicity and efficacy profiling before mammalian studies .
How does the compound's stability under varying pH and temperature conditions impact experimental outcomes?
Basic Question
- pH stability : The hydrazone linkage is stable at pH 5–7 but hydrolyzes under strongly acidic (pH <3) or basic (pH >9) conditions, requiring buffered solutions during biological assays .
- Temperature sensitivity : Decomposition occurs above 120°C; store at -20°C in desiccated form to prevent degradation .
- Methodological note : Monitor stability via UV-Vis spectroscopy (λmax = 280 nm) over 24–72 hours .
What are the key considerations for designing SAR studies on this compound?
Advanced Question
- Core modifications : Retain the pyrazole-hydrazone scaffold while varying substituents (e.g., halogenation, methoxy groups) to probe electronic effects .
- Bioisosteric replacement : Substitute the ethoxy group with trifluoromethyl or cyano groups to assess metabolic stability .
- 3D-QSAR modeling : Generate CoMFA/CoMSIA models using IC50 data to predict activity of novel derivatives .
- ADMET profiling : Evaluate solubility (via shake-flask method) and cytochrome P450 inhibition to prioritize candidates .
How can researchers validate the compound's selectivity toward specific biological targets?
Advanced Question
- Panel screening : Test against related enzymes (e.g., kinase families) or receptors (e.g., GPCRs) to assess off-target effects .
- Crystal structure analysis : Compare binding modes with homologues (e.g., EGFR vs. HER2) to identify selectivity determinants .
- CRISPR/Cas9 knockouts : Use gene-edited cell lines to confirm target dependency .
What are the challenges in scaling up synthesis for preclinical studies?
Basic Question
- Yield optimization : Transition from batch to flow chemistry to improve reproducibility and scalability .
- Solvent recovery : Implement distillation systems for ethanol/methanol reuse, reducing costs and waste .
- Regulatory compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., <5000 ppm for ethyl acetate) .
How can DFT calculations enhance understanding of the compound's electronic properties?
Advanced Question
- Frontier molecular orbitals : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the hydrazone bond) .
- Charge distribution : Map electrostatic potentials to identify regions prone to hydrogen bonding or π-π stacking .
- Vibrational analysis : Simulate IR spectra to assign experimental peaks and confirm tautomeric forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
